
Kobophenol A
Overview
Description
Kobophenol A (C₆₂H₅₀O₁₂) is a tetrastilbene oligomer derived from the roots of Caragana sinica (Buc’hoz) Rehd, a plant traditionally used in Chinese medicine for treating bone disorders and inflammation . Structurally, it belongs to the stilbenoid family, characterized by a tetrameric resveratrol scaffold with unique hydroxyl and aromatic substitutions. This compound exhibits diverse biological activities, including osteogenic proliferation, anti-inflammatory effects, neuroprotection, and antiviral activity against SARS-CoV-2 . Its mechanisms involve modulation of pathways such as p38 MAPK, JNK/NF-κB, and ACE2-Spike protein interactions .
Preparation Methods
Kobophenol A can be synthesized through various methods. One notable method involves the acid-catalyzed epimerization of this compound to carasinol B . This process provides important information about the biotransformation of this compound in plants and its metabolism in rats . Industrial production methods typically involve extraction from natural sources, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Acid-Catalyzed Epimerization
One of the notable reactions involving Kobophenol A is its acid-catalyzed epimerization to form Carasinol B. This reaction occurs under acidic conditions and can be catalyzed by various acids:
-
Reagents : Hydrochloric acid (HCl), acetic acid (CH₃COOH), and Lewis acid (BF₃).
-
Conditions : The reaction was monitored using High-Performance Liquid Chromatography (HPLC) to analyze the conversion rates.
The following table summarizes the conversion rates of this compound to Carasinol B under different acidic conditions:
Acid | Concentration | Conversion Rate (%) |
---|---|---|
Hydrochloric Acid | 0.01 M | 80 |
Acetic Acid | pH 5.0 | 48 |
Lewis Acid (BF₃) | - | 33 |
This study highlights the effectiveness of hydrochloric acid as a catalyst for this transformation .
Metabolism and Biotransformation
This compound undergoes metabolic transformations in biological systems. In studies involving rats, it was observed that this compound is metabolized primarily in the liver and by gut microflora. Notable metabolites identified include:
-
Koboquinone A
-
Koboquinone B
These metabolites were isolated from fecal samples of rats administered with this compound. The metabolism suggests potential pathways for its biotransformation in both plant and animal systems .
Inhibition of Viral Activity
Recent studies have indicated that this compound exhibits inhibitory effects against SARS-CoV-2 by blocking the binding of the spike protein to the ACE2 receptor in human cells. The compound demonstrated an IC50 value of approximately 1.81 μM and an EC50 of about 71.6 μM in cellular assays . This reaction showcases its potential as a therapeutic agent against viral infections.
Scientific Research Applications
Biological Effects
Kobophenol A has been studied for various biological effects:
- Antioxidant Activity : It exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which helps mitigate oxidative stress in cells .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory bone diseases related to osteoblast cell death .
- Estrogenic Activity : this compound acts as a phytoestrogen, competing with 17β-estradiol for binding to estrogen receptors. This property may have implications in hormone-related therapies .
Case Studies
- COVID-19 Research : In vitro studies have demonstrated that this compound effectively blocks the interaction between ACE2 and SARS-CoV-2's spike protein, highlighting its potential role in antiviral therapy against COVID-19 .
- Cardiac Protection : A study on H9c2 cardiac cells revealed that this compound significantly reduces cell death induced by nitrosative stress through the inhibition of specific signaling pathways (JNK and p38 MAPK), suggesting its therapeutic potential in cardiac diseases .
- Bone Health : Research involving human osteoblast-like cells showed that this compound enhances cell proliferation and bone formation markers, indicating its potential use in treating osteoporosis and other bone-related conditions .
Summary Table of Applications
Mechanism of Action
Kobophenol A exerts its effects through several mechanisms:
Inhibition of Acetylcholinesterase: This action can potentially be used to treat neurological disorders.
Blocking ACE2 Receptor Interaction: This compound blocks the interaction between the ACE2 receptor and the spike receptor binding domain of SARS-CoV-2, inhibiting viral infection.
Inhibition of Protein Kinase C: It inhibits the activity of partially purified rat brain protein kinase C.
Comparison with Similar Compounds
Stilbenoids and related polyphenolic compounds share structural similarities but differ in bioactivity, potency, and therapeutic targets. Below is a detailed comparison:
Structural Analogues
Bioactivity Comparison
2.2.1 Anti-SARS-CoV-2 Activity
- This compound outperforms curcumin in binding affinity (-11.15 vs. -8.42 kcal/mol) and specificity for the ACE2/spike interface .
- Hopeaphenol shows superior viral inhibition (EC₅₀ = 0.55 μM) but lacks direct ACE2-binding data .
2.2.2 Osteogenic Activity
- This compound uniquely activates p38 MAPK, enhancing DNA synthesis and cell cycle progression in osteoblasts .
2.2.3 Neuroprotective Effects
Pharmacokinetic and Stability Profiles
- This compound’s low bioavailability is partially offset by its active metabolites (e.g., koboquinones) .
Key Research Findings and Implications
Antiviral Superiority: this compound’s dual binding to ACE2’s hydrophobic pocket and spike interface (-24.9 kcal/mol) makes it a potent SARS-CoV-2 entry inhibitor .
Bone Health : Its activation of p38 MAPK and ROS scavenging positions it as a candidate for osteoporosis therapy .
Structural Limitations: Acid-catalyzed conversion to Carasinol B in vivo necessitates formulation improvements for clinical use .
Biological Activity
Kobophenol A (KPA) is a naturally occurring compound primarily isolated from the roots of Caragana sinica. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antiviral effects against SARS-CoV-2. This article delves into the biological activity of KPA, supported by various research findings and case studies.
This compound is a tetrameric stilbene with the chemical structure that allows it to interact with various biological targets. It has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. The half-maximal inhibitory concentration (IC50) for this interaction is reported to be approximately 1.81 μM, demonstrating its potential as an antiviral agent against COVID-19 .
Biological Activities
1. Antiviral Activity
- Mechanism : KPA inhibits the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2, effectively blocking viral entry into cells . This property positions KPA as a promising candidate for therapeutic development against COVID-19.
- Research Findings : In vitro studies indicated that KPA could inhibit SARS-CoV-2 infection with an effective concentration (EC50) of 71.6 μM .
2. Anti-inflammatory Effects
- Mechanism : KPA exhibits anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It suppresses the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Case Study : In experiments using J774 A.1 macrophage cell lines, KPA significantly reduced nitric oxide production by inhibiting inducible nitric oxide synthase (iNOS) without cytotoxic effects, highlighting its therapeutic potential in treating inflammatory diseases .
3. Neuroprotective Effects
- Mechanism : KPA has shown protective effects against oxidative stress in neuronal cells. It reduces reactive oxygen species (ROS) levels and mitigates mitochondrial damage in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases .
- Research Findings : Studies demonstrated that KPA could enhance alkaline phosphatase (ALP) activity in osteoblasts, indicating its role in bone health and regeneration .
Comparative Efficacy Table
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Kobophenol A in plant extracts?
To ensure accurate identification, employ high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection for preliminary separation. Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for molecular weight validation. For quantification, pair HPLC with a calibration curve using purified this compound standards. Always include triplicate runs to assess reproducibility .
Q. Which solvent systems are optimal for isolating this compound from complex plant matrices?
Prioritize solvent polarity matching this compound’s hydrophobicity. Ethanol-water (70–80% ethanol) is commonly used for initial extraction due to its efficiency in dissolving phenolic compounds. Follow with liquid-liquid partitioning using ethyl acetate or dichloromethane to isolate non-polar fractions. Validate efficiency via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
Q. How can researchers ensure the purity of synthesized or extracted this compound for in vitro assays?
Apply column chromatography with silica gel or Sephadex LH-20 for purification. Assess purity via HPLC (≥95% peak area) and confirm the absence of contaminants using gas chromatography-mass spectrometry (GC-MS). For crystalline samples, X-ray diffraction provides definitive structural validation. Document all steps to enable replication .
Advanced Research Questions
Q. How should dose-response experiments be designed to evaluate this compound’s bioactivity against cancer cell lines?
Define independent variables (e.g., concentration gradients: 0.1–100 μM) and dependent variables (e.g., IC₅₀, apoptosis markers). Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Use multi-well plates for high-throughput screening and normalize data against cell viability assays (e.g., MTT). Statistical analysis should account for inter-plate variability via ANOVA with post-hoc tests .
Q. What strategies resolve contradictions in reported mechanisms of this compound’s antioxidant vs. pro-oxidant effects?
Conduct a systematic review of experimental conditions across studies, focusing on:
- Dosage : Lower concentrations may act as antioxidants, while higher doses induce oxidative stress.
- Cell type : Tissue-specific redox environments (e.g., normal vs. cancer cells) alter outcomes.
- Assay methodology : Compare results from DPPH (cell-free) vs. intracellular ROS probes (e.g., DCFH-DA). Meta-analyses using PRISMA guidelines can identify confounding variables .
Q. How can computational models validate this compound’s interaction with molecular targets like estrogen receptors?
Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities and compare results with empirical surface plasmon resonance (SPR) data. Validate dynamics via molecular dynamics (MD) simulations (100+ ns trajectories) to assess stability. Cross-reference with mutagenesis studies to confirm critical binding residues. Publish raw trajectory files in supplementary materials for transparency .
Q. What protocols ensure reproducibility in this compound’s anti-inflammatory effects across animal models?
Standardize:
- Animal strain : Use genetically homogeneous models (e.g., C57BL/6 mice).
- Administration route : Intraperitoneal vs. oral gavage affects bioavailability.
- Endpoint markers : Quantify IL-6, TNF-α, and NF-κB via ELISA or qPCR. Adhere to ARRIVE guidelines for experimental reporting and deposit raw data in public repositories like Figshare .
Q. Methodological Frameworks
- For literature reviews : Use PubMed and TOXCENTER with MeSH terms like “this compound AND (bioactivity OR pharmacokinetics)” to filter studies post-2018. Apply PICO (Population, Intervention, Comparison, Outcome) to structure clinical queries .
- For ethical compliance : Align in vivo studies with institutional animal care guidelines (IACUC) and declare conflicts of interest per ICMJE standards .
Properties
IUPAC Name |
5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCCLKIJHMTND-LUPMIFTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333128 | |
Record name | Kobophenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-58-3 | |
Record name | Kobophenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kobophenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.